molecular formula C20H14F3N3OS B14972802 3-methyl-6-phenyl-N-(3-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide

3-methyl-6-phenyl-N-(3-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B14972802
M. Wt: 401.4 g/mol
InChI Key: RBMZOEUSSCNUAR-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed coupling reactions with phenylboronic acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C20H14F3N3OS

Molecular Weight

401.4 g/mol

IUPAC Name

3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H14F3N3OS/c1-12-17(18(27)24-15-9-5-8-14(10-15)20(21,22)23)28-19-25-16(11-26(12)19)13-6-3-2-4-7-13/h2-11H,1H3,(H,24,27)

InChI Key

RBMZOEUSSCNUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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